

# Chemical structure and stereochemistry of imipenem and cilastatin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: B1256146

[Get Quote](#)

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of **Imipenem and Cilastatin**

## Introduction

Imipenem is a potent, broad-spectrum  $\beta$ -lactam antibiotic belonging to the carbapenem class. [1] It was derived from a natural compound called thienamycin, produced by the bacterium *Streptomyces cattleya*. [2] While thienamycin exhibited significant antibacterial activity, its inherent instability in aqueous solutions made it unsuitable for clinical use. [1] The development of imipenem, a more stable N-formimidoyl derivative, overcame this limitation. [2] However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations and potential nephrotoxicity. [2][3]

To counteract this, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I. [4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic efficacy and protecting the kidneys. [6][7] This fixed 1:1 combination of **imipenem and cilastatin** provides a powerful tool against a wide range of Gram-positive and Gram-negative, aerobic and anaerobic bacteria, including many multi-drug resistant strains. [2][8]

This guide provides a detailed examination of the chemical structures, stereochemistry, and synergistic interaction of **imipenem and cilastatin** for researchers, scientists, and drug development professionals.

# Chemical Structure and Stereochemistry

## Imipenem

Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem, which is fused to a  $\beta$ -lactam ring. This bicyclic system is characteristic of this class of antibiotics.

- IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[\[8\]](#)[\[9\]](#)
- Chemical Formula:  $C_{12}H_{17}N_3O_4S$ [\[1\]](#)
- Key Structural Features:
  - Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins (which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring), the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a double bond between C2 and C3.
  - Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers significant stability against hydrolysis by most bacterial  $\beta$ -lactamases.[\[3\]](#)
  - Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which contributes to the broad spectrum of antibacterial activity.
- Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that is biologically active. The stereochemical configuration is critical for its ability to bind to penicillin-binding proteins (PBPs) and resist  $\beta$ -lactamase degradation. The configurations are:
  - C5: R configuration
  - C6: S configuration
  - C1' (of the hydroxyethyl side chain): R configuration

## Cilastatin

Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme dehydropeptidase-I.

- IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid.[\[4\]](#)[\[10\]](#)
- Chemical Formula: C<sub>16</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S[\[4\]](#)
- Key Structural Features:
  - Heptenoic Acid Backbone: A seven-carbon chain with a double bond.
  - Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.
  - Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the amino acid L-cysteine.
- Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.
  - C2' (of the cysteine moiety): R configuration
  - C1" (of the cyclopropyl group): S configuration
  - Double Bond: Z configuration

## Quantitative Data

The physicochemical and pharmacokinetic properties of **imipenem** and **cilastatin** are summarized in the tables below.

### Table 1: Physicochemical Properties

| Property          | Imipenem                              | Cilastatin (Sodium Salt)                                                   |
|-------------------|---------------------------------------|----------------------------------------------------------------------------|
| Molecular Formula | $C_{12}H_{17}N_3O_4S$ [1]             | $C_{16}H_{25}N_2NaO_5S$ [10]                                               |
| Molar Mass        | 299.35 g/mol [1]                      | 380.43 g/mol [10]                                                          |
| Appearance        | White to off-white, crystalline solid | Off-white to yellowish-white, amorphous solid[10]                          |
| Solubility        | Sparingly soluble in water            | Very soluble in water and methanol[10]                                     |
| pKa               | Not consistently found                | pKa <sub>1</sub> : 2.0, pKa <sub>2</sub> : 4.4, pKa <sub>3</sub> : 9.2[10] |

**Table 2: Pharmacokinetic Properties (Intravenous Administration)**

| Parameter              | Imipenem                                        | Cilastatin                             |
|------------------------|-------------------------------------------------|----------------------------------------|
| Elimination Half-life  | ~1 hour[3][11]                                  | ~1 hour[11]                            |
| Protein Binding        | ~20%[1]                                         | ~40%                                   |
| Volume of Distribution | 0.23 - 0.31 L/kg[8]                             | ~0.14 L/kg[11]                         |
| Metabolism             | Renal (by dehydropeptidase-I)[1][3]             | Primarily renal                        |
| Excretion              | ~70% unchanged in urine (with cilastatin)[3][8] | ~70-80% unchanged in urine             |
| Plasma Clearance       | ~12.1 L/h per 1.73 m <sup>2</sup> [11]          | ~12.4 L/h per 1.73 m <sup>2</sup> [11] |

## Mechanism of Action and Synergistic Interaction

The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but complementary mechanisms of action.

- **Imipenem - Antibacterial Action:** Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins

(PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and PBP-1a/1b in many Gram-negative bacteria.[8]

- Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules where the enzyme dehydropeptidase-I (DHP-I), located on the brush border of proximal tubule cells, rapidly hydrolyzes its  $\beta$ -lactam ring.[2][5] This inactivation not only reduces the amount of active antibiotic excreted in the urine but also creates metabolites that can be nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the degradation of imipenem.[6][13]
- Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic is blocked. This results in a significant increase in the half-life and urinary concentration of active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing its overall systemic efficacy.[2][5]



[Click to download full resolution via product page](#)

**Caption:** Synergistic mechanism of **Imipenem and Cilastatin**.

# Experimental Protocols

## General Synthesis Outline for Imipenem

The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols are proprietary, the general approach often involves the construction of the carbapenem core followed by the introduction of the side chains. A representative patent describes a process that can be summarized as follows:

- Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor, such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]
- Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base (e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g., diphenylchlorophosphate) are added sequentially.[14]
- Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the corresponding enol phosphate derivative. This intermediate is typically used in the next step without purification.[14]
- Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]
- Formimidation: The amine group on the side chain is reacted with a formimidating agent (e.g., isopropylformimidate) to install the N-formimidoyl group.[14]
- Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed, typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final imipenem molecule.[14]
- Purification: The final product is isolated and purified through crystallization.[14]



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for the chemical synthesis of Imipenem.

## Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard ( $\sim 1.5 \times 10^8$  CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128  $\mu$ g/mL down to 0.06  $\mu$ g/mL).
- Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## Conclusion

**Imipenem and cilastatin** represent a landmark in antibiotic therapy, showcasing the power of rational drug design to overcome pharmacological challenges. The specific stereochemistry of imipenem is fundamental to its broad-spectrum activity and resistance to  $\beta$ -lactamases, while the precise structure of cilastatin allows it to function as a highly effective inhibitor of the metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable therapeutic agent for treating severe bacterial infections. A thorough understanding of their chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of action is essential for the continued development of novel anti-infective strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Imipenem - Wikipedia [en.wikipedia.org]
- 2. Thienamycin: development of imipenem-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cilastatin - Wikipedia [en.wikipedia.org]
- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IMIPENEM; CILASTATIN-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. Cilastatin [drugfuture.com]
- 11. journals.asm.org [journals.asm.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 14. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure and stereochemistry of imipenem and cilastatin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256146#chemical-structure-and-stereochemistry-of-imipenem-and-cilastatin>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)